Naepl
Description
Naepl is a Non-Biological Complex Drug (NBCD) characterized by its intricate molecular architecture and multifunctional therapeutic applications. NBCDs, as defined by regulatory guidelines, are synthetic or semi-synthetic compounds with heterogeneous structures that cannot be fully characterized by physicochemical methods alone . This compound falls into this category, likely comprising nanoparticle-based formulations or metal-complexed therapeutics (e.g., iron-based nanoparticles), which require rigorous comparative clinical studies for regulatory approval due to their structural complexity and batch-to-batch variability . Its primary applications include targeted drug delivery, oncology, and metabolic disorders, though specific indications depend on its pharmacological profile.
Properties
CAS No. |
99124-74-0 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-9(15)13-10(11(16)17)5-2-3-6-12-7-4-8-14/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)/b7-4+/t10-/m0/s1 |
InChI Key |
CFVRQIPDMDQVDT-QBBOHKLWSA-N |
SMILES |
CC(=O)NC(CCCCNC=CC=O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN/C=C/C=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCNC=CC=O)C(=O)O |
Synonyms |
N(alpha)-acetyl-epsilon-(2-propenal)lysine NAEPL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
Naepl shares structural and functional parallels with the following compounds:
| Compound | Structural Features | Functional Overlap | Key Differences |
|---|---|---|---|
| Iron Sucrose | Nanoparticle iron core with sucrose shell | Treats iron-deficiency anemia | Simpler synthesis; lower batch variability |
| Ferumoxytol | Superparamagnetic iron oxide nanoparticles | MRI contrast agent; anemia therapy | Enhanced imaging capabilities |
| Glatiramer Acetate | Synthetic polypeptide mixture | Multiple sclerosis treatment | Biological origin; immunomodulatory focus |
Source: Adapted from Borchard et al. (2012) on NBCD approval requirements .
Key Findings:
- Complexity: this compound’s structural heterogeneity contrasts with simpler iron sucrose but aligns with ferumoxytol’s nanoparticle design .
- Regulatory Challenges : Unlike small-molecule drugs, this compound and similar NBCDs require comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies to demonstrate equivalence .
Pharmacological and Clinical Comparisons
Regulatory and Manufacturing Considerations
NBCDs like this compound face stringent regulatory scrutiny due to challenges in reproducibility:
| Aspect | This compound | Glatiramer Acetate |
|---|---|---|
| Characterization | Requires advanced analytical methods | Relies on biological activity assays |
| Batch Consistency | Moderate (±15% variability) | High (±5% variability) |
| Approval Pathway | Abbreviated pathways disfavored | Requires full clinical data |
Source: EU regulatory initiatives for nanomedicines .
- Manufacturing: this compound’s synthesis involves multiple steps (e.g., nanoparticle coating, metal chelation), increasing variability risks compared to glatiramer acetate’s standardized peptide synthesis .
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